N-(4-methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-13-22-23-20(27-13)17-11-24(18-6-4-3-5-16(17)18)12-19(25)21-14-7-9-15(26-2)10-8-14/h3-11H,12H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDWAIHFOLZSPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting from a suitable precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced via cyclization reactions involving hydrazides and carboxylic acids.
Acetamide Formation: The final step involves the acylation of the indole derivative with 4-methoxyphenyl acetic acid under appropriate conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This might include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or oxadiazole rings.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Structural Characteristics
The compound has a complex structure featuring an indole ring, a methoxyphenyl group, and an oxadiazole moiety. Its molecular formula is , with a molecular weight of approximately 413.5 g/mol. The presence of the oxadiazole ring is particularly noteworthy as it has been associated with various biological activities, including anticancer properties.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance:
- Inhibition of Thymidine Phosphorylase : Research indicates that derivatives of oxadiazoles exhibit significant thymidine phosphorylase inhibitory activity, which is crucial for tumor growth. Compounds similar to N-(4-methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide have shown enhanced potency against various cancer cell lines, including MCF-7 (breast cancer) and other solid tumors .
- Mechanism-Based Approaches : A review on mechanism-based approaches for anticancer drugs emphasizes the role of 1,3,4-oxadiazoles in targeting specific pathways involved in cancer progression. The compound's structure allows it to interact with multiple cellular targets, enhancing its effectiveness against resistant cancer types .
Antimicrobial Activity
Some studies have also explored the antimicrobial properties of oxadiazole derivatives. While specific data on this compound is limited, related compounds have demonstrated activity against various bacterial strains and fungi .
Case Study 1: Anticancer Efficacy
A study investigated a series of oxadiazole derivatives for their anticancer efficacy against different cell lines. Among these compounds, those structurally similar to this compound displayed remarkable IC50 values in the low micromolar range against leukemia and solid tumors. The mechanism involved apoptosis induction and cell cycle arrest .
Case Study 2: Structure–Activity Relationship (SAR)
Another research focused on the structure–activity relationship of oxadiazole-containing compounds. The findings suggested that modifications to the indole and oxadiazole moieties significantly influence biological activity. This study provides insights into optimizing derivatives for enhanced anticancer properties .
Summary Table of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Oxadiazole derivatives | Inhibition of thymidine phosphorylase; apoptosis induction |
| Antimicrobial | Related oxadiazoles | Activity against bacterial strains |
| Cytotoxicity | Similar indole derivatives | Low micromolar IC50 values against cancer cell lines |
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Indole-Oxadiazole-Acetamide Frameworks
The following compounds share structural similarities with the target molecule but differ in substituents, leading to variations in physicochemical and pharmacological properties:
Key Observations :
- Oxadiazole Modifications : The 5-methyl substitution on the oxadiazole ring in the target compound may increase metabolic stability compared to unsubstituted oxadiazoles (e.g., 2a ).
- Bioactivity Trends : Compounds with sulfanyl linkages (e.g., 8g ) exhibit enzyme inhibition, while those with benzofuran-oxadiazole hybrids (2b ) show antimicrobial activity, suggesting substituent-dependent target specificity.
Biological Activity
N-(4-methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a compound that incorporates both an indole and an oxadiazole moiety. The combination of these structures has been shown to confer various biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes current knowledge on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 436.5 g/mol. The presence of the oxadiazole ring is particularly significant due to its known bioactivity.
Anticancer Activity
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. These compounds can interact with various biological targets involved in cancer progression:
-
Mechanism of Action :
- Inhibition of Enzymes : Oxadiazole derivatives have been shown to inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and epigenetic regulation in cancer cells .
- Apoptosis Induction : Studies have demonstrated that these compounds can induce apoptosis in cancer cells through mitochondrial pathways .
- Efficacy :
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored:
- In Vitro Studies :
- The compound demonstrated significant activity against several pathogens, with minimum inhibitory concentration (MIC) values indicating effective bactericidal properties .
- Synergistic effects were observed when combined with standard antibiotics like ciprofloxacin and ketoconazole, enhancing their efficacy against resistant strains .
Case Studies and Research Findings
A comprehensive review highlighted various studies focusing on the biological activities of oxadiazole derivatives:
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications at specific positions on the oxadiazole or indole rings can significantly influence the biological activity of the compound. For instance:
- Electron-Donating Groups : The presence of electron-donating groups like methoxy at the para position enhances anticancer activity by stabilizing the compound’s interaction with target enzymes.
Q & A
Q. What are the validated synthetic routes for N-(4-methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., H₂SO₄ or POCl₃) .
- Step 2 : Coupling the oxadiazole moiety to the indole-acetamide backbone using nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
- Optimization : Reaction yields (often <20% for analogous compounds) can be improved by adjusting solvent polarity (DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
- ¹H/¹³C-NMR : Look for indole NH protons (δ 10.5–11.5 ppm), oxadiazole ring carbons (δ 150–160 ppm), and methoxy group signals (δ 3.7–3.9 ppm) .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks matching the molecular formula (C₂₁H₁₈N₄O₃) and diagnostic fragmentation patterns (e.g., loss of methoxyphenyl group) .
Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., Bcl-2/Mcl-1) using fluorescence polarization assays .
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between structural analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. nitro groups on the phenyl ring) using molecular docking to identify binding affinity differences .
- Data Normalization : Control for assay variability (e.g., cell passage number, reagent batches) by repeating experiments with internal standards (e.g., doxorubicin for cytotoxicity) .
- Meta-Analysis : Cross-reference published IC₅₀ values from independent studies to identify trends (e.g., oxadiazole derivatives with methyl groups show enhanced lipophilicity and membrane permeability) .
Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and delay hepatic clearance .
- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to reduce first-pass metabolism .
- Stability Assays : Conduct HPLC-based analyses of plasma/tissue homogenates to identify degradation metabolites and modify labile functional groups .
Q. How can computational modeling guide the optimization of this compound’s selectivity for target proteins?
- Methodological Answer :
- Molecular Dynamics Simulations : Simulate binding interactions with off-target receptors (e.g., EGFR vs. HER2) to refine substituent geometry .
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for ligand-protein complexes to prioritize synthetic targets (e.g., methyl vs. chloro substituents) .
- Pharmacophore Mapping : Align electrostatic/hydrophobic features with co-crystallized reference ligands (e.g., ATP-competitive kinase inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
